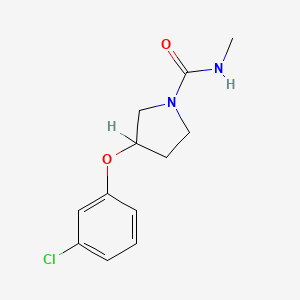
Apomorphine Hydrochloride
Descripción general
Descripción
Apomorphine Hydrochloride is a non-ergoline dopamine D2 agonist used primarily in the treatment of Parkinson’s disease. It was first synthesized in 1845 and has since been investigated for various medical applications, including as an emetic, sedative, and treatment for alcoholism and other movement disorders .
Mecanismo De Acción
Target of Action
Apomorphine hydrochloride is a non-ergoline dopamine agonist with high binding affinity to dopamine D2, D3, and D5 receptors . These receptors are primarily located in the caudate-putamen, a region of the brain responsible for locomotor control .
Mode of Action
this compound interacts with its targets by stimulating D2 receptors in the caudate-putamen . This stimulation may be responsible for apomorphine’s action. The exact means by which the cellular effects of apomorphine treat hypomobility of parkinson’s remain unknown .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to dopamine signaling. By acting as a dopamine agonist, this compound can influence the dopaminergic signaling pathways, which play a crucial role in motor control .
Pharmacokinetics
this compound exhibits complex pharmacokinetics. After a single dose in patients with Parkinson’s disease, the onset of a clinical response usually occurs within 7–10 minutes after the subcutaneous injection and lasts for about 45–60 minutes . The drug is metabolized in the liver, and its bioavailability is influenced by factors such as regional fat, blood flow, and differences in metabolic enzymatic profiles .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the stimulation of dopaminergic receptors, leading to increased dopamine signaling. This can result in improved motor control, which is particularly beneficial for patients with Parkinson’s disease experiencing hypomobility .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the injection site (abdominal injection seems to have the best results), state of the skin (vascularization, skin temperature, body fat), volume and depth of injection can all affect the subcutaneous absorption of the drug . Therefore, these factors should be carefully considered to optimize the drug’s action, efficacy, and stability.
Análisis Bioquímico
Biochemical Properties
Apomorphine hydrochloride acts as a dopaminergic agonist, stimulating regions of the brain involved in motor control . It has a high binding affinity to dopamine D2, D3, and D5 receptors . The interaction with these receptors is believed to be responsible for its therapeutic effects in treating Parkinson’s disease .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by binding to dopamine receptors in the brain, acting like natural dopamine . This action can help treat Parkinson’s disease by reducing symptoms caused by low levels of dopamine . In addition, it has been shown to reduce the viability of certain cancer cells, promote DNA damage, and induce apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its action as a dopamine agonist. It stimulates D2-type receptors within the caudate putamen in the brain .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has a short duration of action and a wide therapeutic index, meaning large overdoses are necessary for significant toxicity . The effect lasts between 40 - 60 minutes .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, it has been observed that apomorphine may induce excessive vomiting, respiratory depression, and sedation in dogs . Dose-dependent hypotension can also be seen .
Metabolic Pathways
The metabolic pathways of this compound involve several processes. It is mainly metabolized and excreted by the liver . While the cytochrome P450 system plays a minor role, most of this compound’s metabolism happens via auto-oxidation, O-glucuronidation, O-methylation, N-demethylation, and sulfation .
Transport and Distribution
This compound is distributed within cells and tissues after administration. The apparent volume of distribution of subcutaneous this compound is 123-404L with an average of 218L .
Subcellular Localization
The subcellular localization of this compound is primarily within the brain, where it stimulates postsynaptic D2-type receptors within the caudate putamen . This localization is crucial for its role in treating Parkinson’s disease by influencing motor control .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Apomorphine Hydrochloride is synthesized through the dehydration of morphine with hydrochloric acid, resulting in the formation of apomorphine. The compound is then converted to its hydrochloride hydrate form through crystallization .
Industrial Production Methods
Industrial production of this compound hydrate involves the use of advanced crystallization techniques to ensure high purity and yield. The process typically includes the use of phthalic anhydride or titanium chloride as scavengers to irreversibly react with water, ensuring the stability of the hydrate form .
Análisis De Reacciones Químicas
Types of Reactions
Apomorphine Hydrochloride undergoes various chemical reactions, including:
Oxidation: Apomorphine can be oxidized to form apomorphine N-oxide.
Reduction: Reduction reactions can convert apomorphine to dihydroapomorphine.
Substitution: Substitution reactions can occur at the hydroxyl groups of apomorphine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are commonly used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are used for substitution reactions.
Major Products Formed
Oxidation: Apomorphine N-oxide.
Reduction: Dihydroapomorphine.
Substitution: Acetylated or benzoylated derivatives of apomorphine.
Aplicaciones Científicas De Investigación
Apomorphine Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on dopamine receptors and neurotransmission.
Medicine: Primarily used in the treatment of Parkinson’s disease to manage hypomobility and “off” episodes.
Industry: Utilized in the pharmaceutical industry for the development of dopamine agonist drugs.
Comparación Con Compuestos Similares
Similar Compounds
Bromocriptine: Another dopamine agonist used in the treatment of Parkinson’s disease.
Pramipexole: A non-ergoline dopamine agonist similar to apomorphine.
Ropinirole: Another non-ergoline dopamine agonist used for similar indications.
Uniqueness
Apomorphine Hydrochloride is unique due to its rapid onset of action and ability to cross cell membranes quickly, making it highly effective for managing acute “off” episodes in Parkinson’s disease. Its high lipophilicity allows for rapid transit to the central nervous system, providing quick relief from symptoms .
Propiedades
IUPAC Name |
(6aR)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12/h2-6,13,19-20H,7-9H2,1H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWNQDUVQKEIOC-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
314-19-2 (hydrochloride anhydrous), 41372-20-7 (hydrochloride hemihydrate) | |
| Record name | Apomorphine [BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8022614 | |
| Record name | Apomorphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Apomorphine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014852 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
MINUTE, WHITE OR GRAYISH WHITE, GLISTENING CRYSTALS OR WHITE POWDER; ODORLESS; SOLN ARE NEUTRAL TO LITMUS; LEVOROTATORY IN DIL ACID; 1 G SOL IN 50 ML WATER, IN ABOUT 50 ML ALCOHOL, & IN ABOUT 20 ML WATER @ 80 °C; PPT BY TANNIC ACID & OTHER ALKALOIDAL PRECIPITANTS & DECOMP BY OXIDIZING AGENTS. /HCL/, Sol in alcohol, acetone, chloroform; slightly sol in water, benzene, ether, petroleum ether, Slightly soluble in hydrochloric acid, ligand; soluble in ethanol, ethyl ether, acetone, benzene, chloroform, alkalies, In water, 1.66X10+4 mg/L at 16 °C, 5.10e-01 g/L | |
| Record name | APOMORPHINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3289 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Apomorphine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014852 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Apomorphine is a non-ergoline dopamine agonist with high binding affinity to dopamine D2, D3, and D5 receptors. Stimulation of D2 receptors in the caudate-putamen, a region of the brain responsible for locomotor control, may be responsible for apomorphine's action. However, the means by which the cellular effects of apomorphine treat hypomobility of Parkinson's remain unknown., The exact mechanism of action of apomorphine hydrochloride in the treatment of Parkinson's disease has not been fully elucidated but may involve stimulation of postsynaptic dopamine D2 receptors within the caudate-putamen in the brain. Apomorphine has been shown to improve motor function in an animal model of Parkinson's disease. In particular, apomorphine attenuates the motor deficits associated with neurotoxin (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine ([MPTP])-induced lesions in the ascending nigrostriatal dopaminergic pathway in primates., Apomorphine hydrochloride is a nonergot-derivative dopamine receptor agonist that is structurally and pharmacologically related to dopamine. In in vitro studies, apomorphine hydrochloride demonstrated a higher affinity for the dopamine D4 receptor than for dopamine D2, D3, or D5 receptors. Apomorphine hydrochloride binds with moderate affinity to alpha-adrenergic (alpha1D, alpha2B, alpha2C) receptors but has little or no affinity for dopamine D1 receptors, serotonergic (5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C) receptors, beta1- or beta2-adrenergic receptors, or histamine H1 receptors. /Apomorphine hydrochloride/ | |
| Record name | Apomorphine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00714 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | APOMORPHINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3289 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
(6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-11-ol (apocodeine); morphine | |
| Record name | APOMORPHINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3289 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Hexagonal plates from chloroform+petroleum ether; rods from ether | |
CAS No. |
58-00-4, 41372-20-7 | |
| Record name | (-)-Apomorphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Apomorphine [BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Apomorphine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00714 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Apomorphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Apomorphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.327 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | APOMORPHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N21FAR7B4S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | APOMORPHINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3289 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Apomorphine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014852 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
195 °C (decomposes), MP: 127-128 °C; specific optical rotation: -88 deg at 24 °C/D (c = 1.12 in 0.1 N HCl) /Diacetate ester/ | |
| Record name | APOMORPHINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3289 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of apomorphine hydrochloride?
A1: this compound is a non-ergoline dopamine agonist with high selectivity for dopamine receptors []. It primarily exerts its effects by stimulating dopamine receptors in various regions of the brain, including the nigrostriatal system, hypothalamus, limbic system, and pituitary gland [].
Q2: What are the downstream effects of this compound binding to dopamine receptors?
A2: Binding of this compound to dopamine receptors leads to a cascade of effects, including:
- Enhanced Motor Function: This is particularly relevant in the context of Parkinson's disease, where this compound helps to alleviate motor symptoms by stimulating dopamine receptors in the nigrostriatal pathway [, ].
- Suppression of Prolactin Release: this compound can lower plasma prolactin concentrations, likely by stimulating dopamine receptors in the tuberoinfundibular pathway [].
- Vasodilation: Stimulation of dopamine receptors in blood vessels leads to vasodilation [].
- Behavioral Effects: this compound can induce various behavioral effects, including yawning, which has been linked to its action on central dopamine receptors [, ].
Q3: Does this compound interact with presynaptic dopamine autoreceptors?
A3: Studies suggest that subthreshold concentrations of this compound do not worsen Parkinsonian symptoms, indicating that presynaptic dopamine autoreceptors may not play a significant role in the motor response in moderate to advanced Parkinson's disease [].
Q4: What is the molecular formula and weight of this compound?
A4: While many articles discuss the use and effects of this compound, the specific molecular formula and weight are not explicitly provided in this set of research papers.
Q5: Is there spectroscopic data available for this compound?
A5: Again, while the provided research papers discuss the use and impact of this compound, they do not include detailed spectroscopic data.
Q6: Are there studies on the material compatibility and stability of this compound?
A6: Research highlights that this compound solutions can undergo oxidation, as evidenced by the development of a green coloration [].
Q7: What factors can affect the stability of this compound solutions?
A7: The stability of this compound in solution appears to be influenced by factors like:* Time: Solutions of this compound can change color over time, even when freshly prepared, suggesting potential degradation [].* Temperature: Refrigeration at 5 degrees Celsius can prevent oxidation for up to one week [].* Presence of Antioxidants: Ascorbic acid and sodium bisulfite have been shown to prevent oxidation of this compound in solution [].
Q8: Does this compound exhibit any catalytic properties?
A8: The provided research focuses on the pharmacological properties of this compound and does not delve into potential catalytic properties.
Q9: Are there any computational chemistry studies or QSAR models for this compound?
A9: While one paper mentions the synthesis of apomorphine derivatives [], there is no mention of computational chemistry studies or the development of QSAR models for this compound in the provided research.
Q10: How do modifications to the apomorphine structure affect its activity and potency?
A10: The research papers provided do not delve into the specific structure-activity relationships of this compound derivatives.
Q11: Is there information on SHE (Safety, Health, and Environment) regulations for this compound?
A11: The provided research does not offer details regarding SHE regulations specific to this compound.
Q12: How is this compound absorbed, distributed, metabolized, and excreted (ADME)?
A13: Research indicates that this compound, when administered subcutaneously, exhibits the following PK/PD characteristics []:
Q13: What are the key findings from in vitro and in vivo studies evaluating the efficacy of this compound?
A13: Preclinical and clinical studies highlight the efficacy of this compound in several contexts:
- Parkinson's Disease:
- Studies demonstrate that subcutaneous this compound effectively reverses off-state events in patients with advanced Parkinson's disease, with efficacy comparable to levodopa [, ].
- Animal models using rats with asymmetric medial raphe nuclei lesions show this compound effectively enhances contralateral circling behavior, suggesting its impact on dopaminergic pathways [].
- Erectile Dysfunction: Research shows that this compound, particularly in nasal spray formulation, can be an effective treatment for erectile dysfunction due to its rapid action and favorable bioavailability [, ].
- Huntington's Chorea: A pilot study suggests that continuous infusion of this compound might be a viable treatment option for involuntary movements in some Huntington's disease patients [].
Q14: Are there known resistance mechanisms to this compound?
A14: The provided research does not directly address the development of resistance to this compound.
Q15: What is the safety profile of this compound, and are there potential long-term effects?
A15: Although some research touches upon the adverse effects, this Q&A section is designed to focus on the scientific research aspects. Detailed information on the safety profile, including potential long-term effects, falls outside the scope of this specific compilation.
Q16: What are the current and emerging strategies for targeted delivery of this compound?
A16: While various administration routes are mentioned (subcutaneous injection/infusion, nasal spray, sublingual tablets), specific targeted drug delivery strategies for this compound are not detailed in the provided research.
Q17: Are there biomarkers associated with this compound efficacy or adverse effects?
A17: The provided research does not identify or discuss specific biomarkers related to this compound efficacy or adverse effects.
Q18: What analytical methods are used to characterize and quantify this compound?
A19: The research mentions the use of HPLC (high-performance liquid chromatography) with fluorescence detection to determine this compound concentrations in biological samples []. Additionally, there's mention of using RP-HPLC (reverse phase HPLC) for determining related substances in this compound sublingual tablets [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


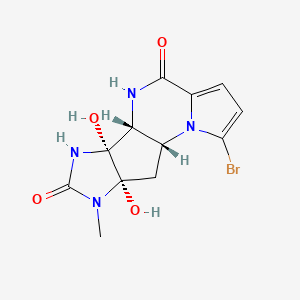
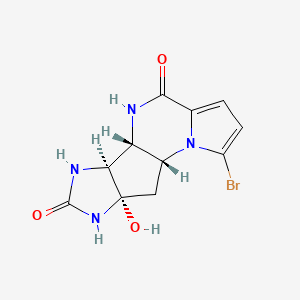
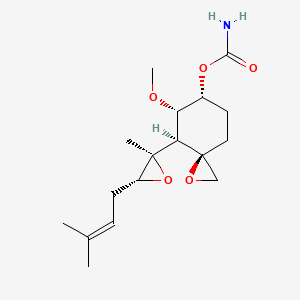
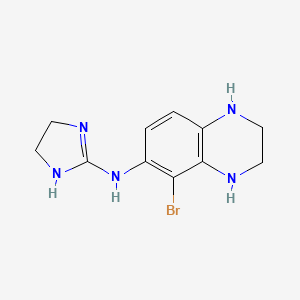
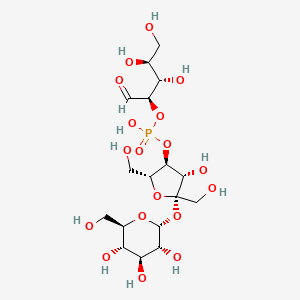
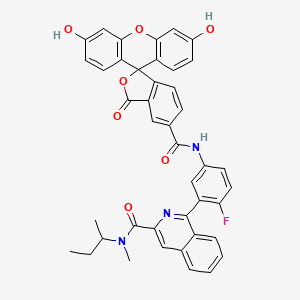
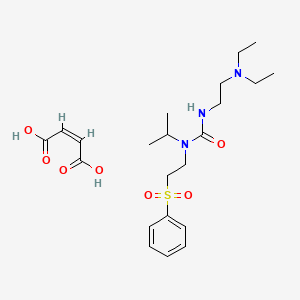
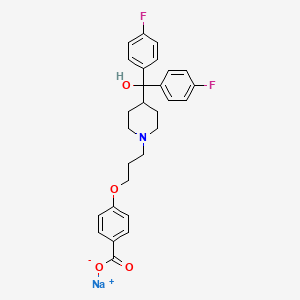
![5-[2-[4-[Bis(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]ethyl]-3-methyl-1,3-oxazolidin-2-one](/img/structure/B1665083.png)
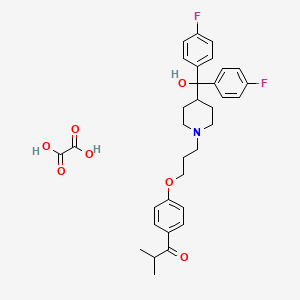
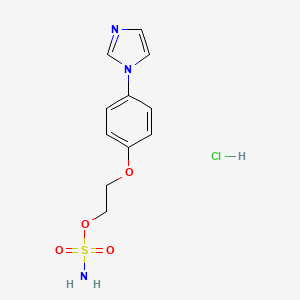

![1-(4-Fluorophenyl)-4-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]butan-1-onehydrochloride](/img/structure/B1665088.png)
